molecular formula C9H14ClNO2 B3282217 3-Methoxy Dopamine-d4 Hydrochloride CAS No. 74719-64-5

3-Methoxy Dopamine-d4 Hydrochloride

Cat. No.: B3282217
CAS No.: 74719-64-5
M. Wt: 207.69 g/mol
InChI Key: AWRIOTVUTPLWLF-HGFPCDIYSA-N
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Description

Systematic Nomenclatural Designations and Common Synonyms

3-Methoxy Dopamine-d4 Hydrochloride is the common name for a deuterated form of 3-Methoxytyramine hydrochloride. caltagmedsystems.co.uksynzeal.com Its systematic IUPAC name is 4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol hydrochloride. lgcstandards.com This name precisely describes the molecular structure, indicating a phenol ring with a methoxy (B1213986) group at the second carbon and a deuterated aminoethyl side chain at the fourth position.

The compound is known by several synonyms, which often reflect its relationship to dopamine (B1211576) and its chemical structure. These include:

3-Methoxytyramine-d4 Hydrochloride synzeal.comsimsonpharma.comsimsonpharma.com

3-O-Methyldopamine-d4 Hydrochloride synzeal.comsimsonpharma.comsimsonpharma.com

Homovanillylamine-d4 Hydrochloride synzeal.comsimsonpharma.com

2-(4-Hydroxy-3-methoxyphenyl)ethyl-1,1,2,2-d4-amine hydrochloride simsonpharma.comsimsonpharma.com

This variety of names highlights its identity as a methylated and deuterated derivative of dopamine. 3-Methoxytyramine itself is the major metabolite of the neurotransmitter dopamine, formed by the action of the enzyme catechol-O-methyltransferase (COMT). nih.govwikipedia.org

Interactive Table 1: Chemical Identifiers for this compound

Identifier TypeIdentifier
Systematic Name 4-(2-Aminoethyl-1,1,2,2-d4)-2-methoxyphenol hydrochloride synzeal.com
Common Name This compound caltagmedsystems.co.uk
CAS Number 1216788-76-9 caltagmedsystems.co.uksynzeal.comlgcstandards.com
Molecular Formula C₉H₁₀D₄ClNO₂ caltagmedsystems.co.uk
Molecular Weight 207.69 g/mol caltagmedsystems.co.uklgcstandards.com

Isotopic Labeling Strategy: Position and Implication of Deuteration

The key feature of this compound is the presence of four deuterium (B1214612) (d4) atoms. These heavy isotopes of hydrogen are strategically placed on the ethylamine (B1201723) side chain of the molecule. lgcstandards.com Specifically, the four hydrogen atoms on the two carbon atoms of the ethyl group are replaced with deuterium. synzeal.com

This specific deuteration is crucial for its primary application as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comnih.gov The increased mass due to the deuterium atoms allows the labeled compound to be distinguished from its naturally occurring, non-deuterated counterpart during analysis. caymanchem.com This enables precise and accurate quantification of endogenous 3-methoxytyramine in biological samples such as plasma and urine. cerilliant.comnih.gov The measurement of 3-methoxytyramine levels is important for diagnosing certain neuroendocrine tumors and for research in endocrinology and clinical chemistry. cerilliant.comnih.gov

The synthesis of such deuterated compounds involves specific chemical reactions where hydrogen atoms are exchanged for deuterium. researchgate.net While various methods exist for deuterium labeling, the goal is to create a stable, isotopically enriched compound that behaves chemically and physically identically to the endogenous analyte, except for its mass. epj-conferences.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRIOTVUTPLWLF-HGFPCDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Detailed Research Findings

Research has established 3-methoxytyramine as the primary extracellular metabolite of dopamine (B1211576), formed through the action of the enzyme catechol-O-methyltransferase (COMT). nih.govfigshare.com Its levels are often measured to reflect dopamine release and metabolism in the brain. nih.govnih.gov The development of highly sensitive analytical methods, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) and LC-MS/MS, has been crucial for studying its role. nih.govnih.gov

The use of deuterated internal standards, like 3-Methoxy Dopamine-d4 Hydrochloride, is a cornerstone of modern quantitative analysis of neurotransmitter metabolites. cerilliant.comnih.gov These standards are essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy of the measurements. caymanchem.com

Initially considered an inactive metabolite, recent studies have revealed that 3-methoxytyramine can act as a neuromodulator by activating the trace amine-associated receptor 1 (TAAR1). wikipedia.orgmedchemexpress.comresearchgate.net This finding has opened new avenues for research into the biological significance of dopamine metabolism and its potential role in neurological and psychiatric conditions.

Biochemical Pathways and Metabolic Elucidation Utilizing Deuterated Analogs

Enzymatic Formation from Dopamine (B1211576): Catechol-O-methyltransferase (COMT) Involvement

Dopamine is primarily metabolized via two enzymatic pathways. One of these is O-methylation by the enzyme Catechol-O-methyltransferase (COMT). wikipedia.org This reaction introduces a methyl group to the dopamine molecule, resulting in the formation of 3-methoxytyramine (3-MT). wikipedia.org COMT is a magnesium-dependent enzyme with two isoforms: a soluble cytoplasmic form (S-COMT) and a membrane-bound form (MB-COMT). nih.gov While S-COMT is prevalent in glial cells and peripheral tissues, MB-COMT is the predominant form in neurons and is mainly responsible for metabolizing catecholamines involved in neurotransmission. nih.gov The formation of 3-MT is considered to be a reflection of the amount of dopamine that has been released into the synaptic cleft and has escaped reuptake. plos.orgnih.gov

Subsequent Metabolic Transformations by Monoamine Oxidase (MAO)

Following its formation, 3-methoxytyramine is further metabolized by the enzyme Monoamine Oxidase (MAO). wikipedia.org MAO catalyzes the oxidative deamination of 3-MT, leading to the formation of homovanillic acid (HVA), which is a major end-product of dopamine metabolism and is subsequently excreted in the urine. wikipedia.org This two-step enzymatic conversion, from dopamine to 3-MT by COMT and then to HVA by MAO, represents a significant pathway for the clearance of synaptic dopamine.

Application of Deuterated Analogs in Quantitative Assessment of Dopamine Turnover Rates

The use of deuterated analogs, such as 3-Methoxytyramine-d4 Hydrochloride, has revolutionized the quantitative assessment of dopamine turnover. In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these stable isotope-labeled compounds serve as ideal internal standards. nih.gov Because they have nearly identical chemical and physical properties to their endogenous counterparts, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. eurisotop.com This allows for highly accurate and precise quantification of endogenous 3-MT levels by correcting for any sample loss during preparation or variations in instrument response. nih.goveurisotop.com By measuring the concentration of metabolites like 3-MT, researchers can indirectly assess the rate of dopamine release and metabolism in various physiological and pathological states. nih.gov

AnalyteInternal StandardAnalytical TechniqueApplication
3-Methoxytyramine3-Methoxytyramine-d4LC-MS/MSQuantification of endogenous 3-MT for assessing dopamine turnover
MetanephrineMetanephrine-d3LC-MS/MSDiagnosis of pheochromocytoma and paraganglioma
NormetanephrineNormetanephrine-d3LC-MS/MSDiagnosis of pheochromocytoma and paraganglioma

Investigating Metabolic Flux and Compartmentation of Dopaminergic Metabolites

Stable isotope labeling provides a powerful tool to move beyond static measurements of metabolite concentrations and investigate the dynamic "flow" or flux of metabolites through different pathways. By introducing a deuterated tracer like 3-Methoxytyramine-d4 into a biological system, researchers can track its conversion to downstream metabolites over time. This allows for the calculation of metabolic flux rates, providing a more dynamic picture of dopamine metabolism. eurisotop.comnih.gov

Furthermore, these tracer studies can help to elucidate the compartmentation of metabolism. For instance, by analyzing the isotopic enrichment in different tissues or cellular fractions, it is possible to infer where specific metabolic steps are occurring. In the context of dopamine metabolism, this could help differentiate between synaptic and intraneuronal metabolic pools. nih.gov While specific studies detailing the use of 3-Methoxytyramine-d4 for in-vivo metabolic flux and compartmentation analysis are not abundant in the readily available literature, the principles of stable isotope tracing are well-established in the broader field of metabolomics and can be applied to the study of dopaminergic pathways. nih.gov

Comparative Studies of Endogenous and Labeled Metabolite Kinetics

A key advantage of using deuterated analogs is the ability to conduct comparative kinetic studies of the endogenous (unlabeled) and exogenous (labeled) compounds. After administration of a deuterated tracer, both the labeled and unlabeled forms of the metabolite can be measured simultaneously by mass spectrometry. eurisotop.com This allows for the determination of important pharmacokinetic parameters such as the rate of appearance, elimination, and half-life of both the endogenous and the administered compound.

Such studies can reveal potential "kinetic isotope effects," where the presence of the heavier deuterium (B1214612) atoms can slightly alter the rate of enzymatic reactions. While often minor, these effects can provide valuable insights into reaction mechanisms. More importantly, by comparing the kinetics of the endogenous and labeled metabolites, researchers can gain a deeper understanding of the processes of absorption, distribution, metabolism, and excretion of the compound in a living system. This approach is crucial for building accurate pharmacokinetic and pharmacodynamic models of drug action and for understanding how disease states may alter the metabolism of key neurotransmitters like dopamine.

Advanced Analytical Methodologies and Internal Standard Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Platforms

Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of catecholamine metabolites due to its superior sensitivity and specificity. bohrium.comresearchgate.net These platforms are instrumental in accurately measuring trace amounts of compounds like 3-MT in complex biological samples. The use of a deuterated internal standard such as 3-MT-d4 HCl is integral to the robustness and reliability of these methods.

Principles of Stable Isotope Dilution Assay (SIDA) for Quantification

Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte as an internal standard (IS). nih.gov In the case of 3-MT analysis, a known amount of 3-MT-d4 HCl is added to the sample at the beginning of the preparation process. nih.gov The fundamental principle of SIDA is that the stable isotope-labeled internal standard (e.g., 3-MT-d4) is chemically identical to the endogenous analyte (3-MT). Therefore, it behaves identically during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss that may occur during these steps.

The mass spectrometer distinguishes between the endogenous analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference. youtube.com The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is then used to calculate the exact concentration of the analyte in the original sample. This approach significantly improves the accuracy and precision of quantification by correcting for variations in sample recovery and matrix effects. nih.gov

Method Development and Validation Protocols for Complex Biological Matrices

Developing and validating an LC-MS/MS method for the quantification of 3-MT in complex biological matrices like plasma and urine requires a systematic approach. researchgate.net Method development typically involves the optimization of several key parameters:

Chromatographic Separation: Achieving good separation of 3-MT from other endogenous compounds and potential interferences. This often involves selecting the appropriate column chemistry (e.g., C18, PFP) and optimizing the mobile phase composition and gradient elution. hpst.czresearchgate.net

Mass Spectrometry Conditions: Optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and selecting the most specific and intense precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both 3-MT and 3-MT-d4. researchgate.net

Validation protocols are stringent and follow international guidelines to ensure the method is reliable and reproducible. nih.gov Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a defined range. bohrium.com

Accuracy and Precision: Determining how close the measured values are to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. bohrium.com

Specificity and Selectivity: Ensuring the method can unequivocally identify and quantify the analyte without interference from other components in the sample matrix. researchgate.net

Matrix Effect: Assessing the influence of co-eluting endogenous compounds from the matrix on the ionization of the analyte. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. researchgate.net

A study developing an LC-MS/MS method for plasma 3-MT reported a limit of quantitation of 0.03 nM and an upper limit of linearity of 20 nM. bohrium.com Another validation study for catecholamines and their metabolites in plasma demonstrated good reproducibility with total coefficients of variation (CVs) for 3-MT between 3.4% and 8.9%. nih.gov

Enhancement of Analytical Specificity and Sensitivity through Deuteration

The use of a deuterated internal standard like 3-MT-d4 HCl significantly enhances the specificity and sensitivity of LC-MS/MS analysis. nih.gov Deuterium (B1214612) (²H) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium atoms in the 3-MT molecule creates a compound that is chemically identical but has a higher mass.

Enhancement of Specificity: The mass spectrometer can easily differentiate between the natural analyte and the deuterated standard due to the mass difference. almacgroup.com This eliminates ambiguity and ensures that the signal being measured for the internal standard is not from an interfering substance with a similar retention time.

Enhancement of Sensitivity: While the internal standard itself doesn't directly increase the instrument's signal for the analyte, it plays a crucial role in achieving high sensitivity. By accurately correcting for any sample loss during preparation and any suppression or enhancement of the signal due to matrix effects, the deuterated standard allows for the reliable quantification of very low concentrations of the endogenous analyte. nih.gov For instance, a highly sensitive LC-MS/MS method for plasma 3-MT, which utilized a deuterated internal standard, achieved a limit of quantification as low as 0.03 nM, making it suitable for measuring endogenous concentrations in healthy individuals. nih.gov

Sample Preparation Techniques for Isotopic Standards

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from complex biological matrices before LC-MS/MS analysis. opentrons.com The choice of technique depends on the nature of the sample (e.g., plasma, urine) and the analyte.

Solid-Phase Extraction (SPE) Methodologies and Optimization

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the purification and concentration of analytes from liquid samples. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a suitable solvent. opentrons.com

For the analysis of 3-MT and other catecholamine metabolites, various SPE sorbents have been utilized, with weak cation exchange (WCX) and hydrophilic-lipophilic balance (HLB) sorbents being particularly common. nih.gov Optimization of an SPE method involves several steps:

Sorbent Selection: Choosing the appropriate sorbent chemistry based on the physicochemical properties of 3-MT. mdpi.com

Conditioning and Equilibration: Preparing the sorbent to ensure optimal retention of the analyte. biotage.co.jp

Sample Loading: Optimizing the pH and composition of the sample solution to facilitate binding to the sorbent. researchgate.net

Washing: Selecting wash solvents that effectively remove interferences without eluting the analyte.

Elution: Choosing an elution solvent that quantitatively recovers the analyte from the sorbent. organomation.com

One study described the use of a 96-well Oasis WCX µElution plate for the solid-phase extraction of 3-MT from plasma. nih.gov Another method for urinary catecholamines and metanephrines also employed a single SPE procedure to simplify sample preparation. hpst.cz

Table 1: Example of SPE Protocol Optimization Parameters

StepParameter to OptimizeExample Variables
Sorbent SelectionStationary Phase ChemistryWeak Cation Exchange (WCX), Hydrophilic-Lipophilic Balance (HLB), C8, C18 nih.govmdpi.com
Sample LoadingSample pHAcidic, Neutral, Basic conditions to optimize analyte charge and retention researchgate.net
WashingSolvent CompositionAqueous buffers, Methanol/water mixtures of varying percentages biotage.co.jp
ElutionSolvent Type and AdditivesMethanol, Acetonitrile (B52724), with or without acid (e.g., formic acid) or base biotage.co.jp

Liquid-Liquid Extraction and Protein Precipitation Strategies

While SPE is very common, other sample preparation techniques such as liquid-liquid extraction (LLE) and protein precipitation (PPT) are also employed, sometimes in conjunction with SPE.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. opentrons.com The analyte partitions into the solvent in which it is more soluble, leaving impurities behind. The solvent containing the analyte is then collected, evaporated, and the residue is reconstituted in a solvent compatible with the LC-MS system. thermofisher.com

Protein Precipitation (PPT): For biological samples with high protein content, such as plasma or serum, it is often necessary to remove proteins as they can interfere with the analysis and damage the analytical column. windows.net This is commonly achieved by adding a precipitating agent, such as a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid), which denatures the proteins and causes them to precipitate out of solution. acs.orgexlibrisgroup.com Following centrifugation, the clear supernatant containing the analyte is collected for further processing or direct injection into the LC-MS/MS system. A recently developed method for monoamine neurotransmitters and their metabolites utilized a simple acetonitrile precipitation for sample cleanup. acs.org

Table 2: Comparison of Common Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE)Partitioning between a solid and liquid phaseHigh recovery, high concentration factor, cleaner extracts, easily automated nih.govCan be more time-consuming and costly for method development
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phasesRelatively inexpensive, effective for certain analytesCan be labor-intensive, may form emulsions, uses larger volumes of organic solvents nih.gov
Protein Precipitation (PPT)Removal of proteins by precipitationFast, simple, and inexpensive researchgate.netLess clean extracts, potential for analyte co-precipitation, significant matrix effects opentrons.com

Synthetic Strategies for Deuterated Analogs

Principles of Deuterium (B1214612) Labeling in Organic Synthesis for Research Applications

Deuterium labeling involves the selective replacement of one or more hydrogen atoms in a molecule with deuterium atoms. clearsynth.com While chemically similar to their non-labeled counterparts, deuterated compounds possess a greater mass, which can lead to alterations in their physical and chemical properties. clearsynth.com This mass difference is the foundation of the kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond. chem-station.comresearchgate.net This effect is a powerful tool in several research applications:

Mechanistic and Kinetic Studies: The KIE is exploited to elucidate reaction mechanisms and kinetics. symeres.com By observing how deuteration at specific sites affects reaction rates, chemists can deduce the steps involved in a chemical transformation. chem-station.com

Metabolism Studies: In drug discovery, deuterium labeling provides critical insights into the metabolic pathways and clearance rates of drug candidates. clearsynth.comacs.org By tracking the deuterated compound in vivo, researchers can better understand its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org This can lead to the design of drugs with improved metabolic stability and potentially enhanced therapeutic efficacy. nih.govclearsynth.com

Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays. researchgate.netacs.org Their similar chemical behavior to the non-labeled analyte but distinct mass allows for precise and accurate quantification in complex biological matrices. symeres.com

Structural Biology: Deuterium can serve as a contrast agent in nuclear magnetic resonance (NMR) spectroscopy and is used in hydrogen/deuterium exchange (HDX) mass spectrometry to study protein conformation, folding, and protein-ligand interactions. clearsynth.comacs.orgnih.gov

The synthesis of deuterated compounds can be achieved through various methods, including chemical synthesis, where deuterium is introduced via reactions like catalytic exchange or reduction using deuterated reagents, and biosynthesis, which involves feeding deuterated precursors to microorganisms. clearsynth.comhwb.gov.in

Synthetic Routes and Precursor Utilization for 3-Methoxy Dopamine-d4 Hydrochloride

The synthesis of this compound, chemically known as 4-(2-Aminoethyl-1,1,2,2-d4)-2-methoxyphenol hydrochloride, involves a multi-step process starting from appropriate precursors. synzeal.comalentris.org While specific proprietary synthesis routes are often not fully disclosed, a plausible pathway can be inferred from known organic chemistry reactions and synthetic strategies for related non-deuterated and deuterated compounds.

A common strategy for synthesizing dopamine (B1211576) analogs involves starting with a substituted benzaldehyde (B42025) or phenethylamine. google.comgoogle.com For this compound, a likely precursor would be a derivative of vanillin (B372448) or 3,4-dimethoxybenzaldehyde, which already contains the desired methoxy (B1213986) and hydroxyl (or a protected version) groups on the phenyl ring. The introduction of the deuterated ethylamine (B1201723) side chain is a critical step.

A potential synthetic approach could involve:

Preparation of a Deuterated Nitrostyrene (B7858105) Intermediate: A key step would be the condensation of a protected vanillin derivative with a deuterated nitromethane (B149229) (CD₃NO₂) to form a deuterated nitrostyrene.

Reduction of the Nitro Group and Alkene: The nitro group and the double bond of the nitrostyrene intermediate would then be reduced to form the deuterated ethylamine side chain. This can be achieved using a strong reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), which would introduce the deuterium atoms.

Deprotection and Salt Formation: Subsequent deprotection of any protecting groups on the phenolic hydroxyl group, followed by treatment with hydrochloric acid, would yield the final product, this compound.

Another possible route could start from 3,4-dimethoxyphenethylamine, a common intermediate in pharmaceutical synthesis. google.com The challenge in this approach would be the selective deuteration of the ethylamine side chain.

The table below outlines potential precursors and reagents that could be utilized in the synthesis of this compound.

Precursor/ReagentRole in Synthesis
Vanillin or 3,4-DimethoxybenzaldehydeStarting material containing the core phenyl ring structure. google.com
Deuterated Nitromethane (CD₃NO₂)Source of the deuterated two-carbon side chain.
Lithium Aluminum Deuteride (LiAlD₄)A powerful reducing agent and source of deuterium for the reduction of nitro and other functional groups.
3,4-DimethoxyphenethylamineAn alternative starting material. google.com
Deuterium gas (D₂) with a catalystFor catalytic deuteration reactions. hwb.gov.in
Hydrochloric Acid (HCl)For the formation of the final hydrochloride salt. google.com

This table is based on general synthetic principles and may not represent the exact industrial synthesis route.

Assessment of Isotopic Purity and Chemical Identity of Synthesized Labeled Compounds

The rigorous characterization of synthesized deuterated compounds is crucial to ensure their quality and suitability for research applications. This involves confirming the chemical structure and determining the isotopic enrichment, which is the percentage of deuterium at the labeled positions. rsc.orgisotope.com A combination of analytical techniques is employed for this purpose.

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.

¹H NMR (Proton NMR): The absence or significant reduction of signals corresponding to the protons at the labeled positions provides initial evidence of successful deuteration. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and location within the molecule. sigmaaldrich.com Quantitative ¹H NMR and ²H NMR can be used in combination to accurately determine isotopic abundance. nih.gov

Mass Spectrometry (MS): MS is essential for determining the molecular weight and isotopic distribution of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS): Coupled with techniques like liquid chromatography (LC-MS) or electrospray ionization (ESI-MS), HRMS provides highly accurate mass measurements, allowing for the differentiation of isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.gov By analyzing the relative intensities of the peaks corresponding to the non-deuterated (M), singly deuterated (M+1), doubly deuterated (M+2), etc., species, the isotopic purity can be calculated. nih.govresearchgate.net

The table below summarizes the primary analytical methods used for the characterization of this compound.

Analytical TechniqueInformation Obtained
¹H NMR Confirms the absence of protons at the four positions on the ethylamine side chain. nih.gov
²H NMR Directly detects the presence and chemical environment of the four deuterium atoms. sigmaaldrich.com
¹³C NMR Verifies the carbon framework of the molecule. researchgate.net
LC-MS/HRMS Determines the molecular weight and the distribution of deuterated species (isotopic purity). rsc.orgnih.gov

Through the careful application of these synthetic and analytical methods, researchers can produce and validate high-purity this compound, a valuable tool for advancing our understanding of dopamine metabolism and related pharmacological research.

Applications in Neurochemical and Biochemical Research Models

Investigations into Neurotransmitter Dynamics and Homeostasis in Preclinical Models

The use of 3-Methoxy Dopamine-d4 Hydrochloride as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled researchers to accurately measure the levels of 3-MT in preclinical models, offering a window into the dynamics of dopamine (B1211576) release and homeostasis. In vivo microdialysis studies in rats have demonstrated a direct and strong correlation between the extracellular levels of dopamine and 3-MT in the striatum. nih.gov This relationship has established interstitial 3-MT as a reliable index of dopamine release. nih.gov

Pharmacological manipulations in these models have further solidified this understanding. For instance, the administration of a dopamine receptor agonist like apomorphine (B128758) leads to a swift and temporary reduction in both dopamine and 3-MT levels. nih.gov Conversely, a dopamine receptor antagonist such as haloperidol (B65202) results in a concurrent rise in both compounds. nih.gov Furthermore, dopamine uptake inhibitors like bupropion (B1668061) also cause an increase in both dopamine and 3-MT concentrations. nih.gov These findings underscore the tight coupling between dopamine release and 3-MT formation.

In studies on the rat frontal cortex, nucleus accumbens, and striatum, the rates of 3-MT and 3,4-dihydroxyphenylacetic acid (DOPAC) formation have been used to assess the dynamics of dopamine release and turnover. nih.gov Under normal conditions, the formation of 3-MT accounts for over 60% of the total dopamine turnover in the frontal cortex, highlighting O-methylation as a primary catabolic pathway for released dopamine in this brain region. nih.gov The differential effects of antipsychotic drugs like haloperidol and clozapine (B1669256) on 3-MT formation in these brain areas further illustrate the utility of measuring this metabolite to understand regional differences in dopamine dynamics. nih.gov

Interactive Table: Effects of Pharmacological Agents on Dopamine and 3-MT Levels in Rat Striatum
Pharmacological AgentMechanism of ActionEffect on Dopamine LevelsEffect on 3-MT LevelsPearson Correlation (DA vs. 3-MT)
ApomorphineDopamine Receptor AgonistDecreaseDecrease0.87 - 0.97
HaloperidolDopamine Receptor AntagonistIncreaseIncrease0.87 - 0.97
BupropionDopamine Uptake InhibitorIncreaseIncrease0.87 - 0.97
d-AmphetamineDopamine ReleaserIncreaseIncrease0.87 - 0.97
TetrodotoxinVoltage-gated Sodium Channel BlockerEliminationElimination0.87 - 0.97

Data sourced from in vivo microdialysis studies in rats. nih.gov

Elucidation of Enzyme Kinetics and Inhibitor Characterization in Metabolic Pathways

This compound is instrumental in studies aimed at understanding the kinetics and inhibition of enzymes central to dopamine metabolism, namely catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). wikipedia.orgnih.govwikipedia.org Dopamine is primarily metabolized through two main pathways. One pathway involves its conversion to 3-MT by COMT, which is then further metabolized to homovanillic acid (HVA) by MAO. wikipedia.orgwikipedia.org The other pathway involves the initial breakdown of dopamine by MAO to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is subsequently converted to DOPAC and then to HVA by COMT. wikipedia.org

The use of this compound as an internal standard allows for precise measurement of 3-MT levels, which is critical when studying the effects of enzyme inhibitors. For example, inhibiting MAO with a drug like pargyline (B1678468) leads to a dose-dependent accumulation of 3-MT in the mouse brain. nih.gov This accumulation serves as a reliable indicator of dopamine release and metabolism under conditions of MAO inhibition. nih.gov Such studies are crucial for characterizing the in vivo efficacy and mechanism of action of MAO inhibitors, a class of drugs used in the treatment of Parkinson's disease and depression. taylorandfrancis.com

Furthermore, research has shown that in the substantia nigra, the dopamine-metabolizing enzyme COMT is located within the dopamine-containing cell bodies and dendrites. This is in contrast to the striatum, where COMT is found only in non-dopaminergic cells. nih.gov This differential localization has implications for interpreting 3-MT levels and understanding the site-specific metabolism of dopamine.

Tracing Metabolic Fates of Dopaminergic Compounds in in vitro and ex vivo Systems

The metabolic fate of key dopaminergic compounds, most notably L-DOPA, can be effectively traced using analytical methods that rely on this compound. L-DOPA, the precursor to dopamine, is metabolized along several pathways. wikipedia.orgresearchgate.net A major route involves its conversion to dopamine by DOPA decarboxylase. wikipedia.org This newly synthesized dopamine can then be metabolized by COMT to form 3-MT. researchgate.net

By using this compound as an internal standard, researchers can accurately quantify the amount of 3-MT produced from the administration of L-DOPA in various experimental systems. This provides a quantitative measure of the flux through this specific metabolic pathway. Such studies are vital for understanding how the administration of L-DOPA, a cornerstone therapy for Parkinson's disease, influences dopamine metabolism and gives rise to various metabolites. wikipedia.orgnih.gov

Moreover, it has been proposed that the effects of L-DOPA in Parkinson's disease may not only be due to its conversion to dopamine but also from the actions of its metabolites, including 3-MT, on both dopaminergic and non-dopaminergic receptors. nih.gov Therefore, accurately tracing the metabolic fate of L-DOPA and quantifying its metabolites like 3-MT is essential for a comprehensive understanding of its therapeutic and side effects.

Functional Studies on Trace Amine-Associated Receptors (TAAR1) in Research Contexts

Once considered a biologically inert metabolite, 3-MT is now recognized as a functional agonist at the trace amine-associated receptor 1 (TAAR1). wikipedia.orgplos.orgrupahealth.com The use of this compound in analytical methods has been supportive in research contexts that have unveiled this novel function.

In vitro studies using human embryonic kidney (HEK) cells expressing human TAAR1 have demonstrated that 3-MT can activate the receptor, leading to the accumulation of cyclic AMP (cAMP). plos.orgnih.gov The potency of 3-MT at the human TAAR1 receptor has been quantified with an EC50 value of approximately 700 nM. plos.orgnih.gov This activation of TAAR1 by 3-MT initiates a Gs-dependent signaling cascade, resulting in the phosphorylation of downstream signaling molecules such as ERK and CREB. plos.orgnih.gov

In vivo studies in mice have further substantiated the neuromodulatory role of 3-MT. Central administration of 3-MT can induce hyperactivity and abnormal involuntary movements. nih.gov Notably, these behavioral effects are partially diminished in mice lacking the TAAR1 receptor, providing strong evidence for the physiological relevance of the 3-MT/TAAR1 interaction. plos.orgnih.gov These findings suggest that 3-MT is not merely an inactive byproduct of dopamine metabolism but a neuromodulator that can influence motor control and other physiological functions through TAAR1 activation. plos.orgnih.gov

Interactive Table: Receptor Binding Profile of 3-Methoxytyramine (3-MT)
ReceptorCell LineBinding Affinity (IC50)
TAAR1 (human)HEK cells~700 nM (EC50)
α2A-adrenergic (human)Cloned human receptors3.6 ± 0.2 µM
α2C-adrenergic (human)Cloned human receptors55 ± 14 µM
D1 dopamine (human)Cloned human receptors121 ± 43 µM
D2 dopamine (human)Cloned human receptors36 ± 14 µM

Data compiled from in vitro binding and functional assays. nih.govplos.orgnih.govmanchester.ac.uk

Integration with Pharmacokinetic and Metabolic Stability Studies of Related Compounds

The development of robust and sensitive analytical methods is paramount for pharmacokinetic and metabolic stability studies. This compound is a cornerstone in the development and validation of such methods for quantifying 3-MT in biological matrices like plasma and urine. sigmaaldrich.comcerilliant.comnih.govresearchgate.net Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures high accuracy and precision, which are critical for regulatory submissions and clinical diagnostics. sigmaaldrich.comnih.gov

These validated methods allow for the detailed characterization of the pharmacokinetic profile of 3-MT and, by extension, provide insights into the metabolic stability of its parent compound, dopamine, and related dopaminergic drugs. For example, a highly sensitive LC-MS/MS method for plasma 3-MT, with a limit of quantitation as low as 0.03 nM, has been developed. nih.govresearchgate.net Such methods are essential for studying the low endogenous concentrations of 3-MT and detecting subtle changes in response to drug administration or in disease states.

The integration of these analytical techniques into broader pharmacokinetic studies helps in understanding how factors like co-administered drugs (e.g., enzyme inhibitors) or genetic variations in metabolic enzymes can influence the disposition of dopaminergic compounds. This knowledge is vital for optimizing drug therapy and personalizing treatment strategies for conditions involving dysregulated dopaminergic systems.

Emerging Research Perspectives and Methodological Advancements

Integration of Deuterated Tracers with Comprehensive Metabolomics Workflows

The integration of deuterated tracers, such as 3-Methoxytyramine-d4 Hydrochloride, into metabolomics workflows has revolutionized the ability to trace and quantify metabolic pathways with high precision. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, benefits immensely from the use of stable isotope labeling. nih.govnih.gov This approach, often referred to as isotope tracer analysis, allows researchers to follow the journey of a labeled compound through various metabolic transformations.

A typical metabolomics workflow involves several key stages: sample preparation, analytical measurement (commonly using mass spectrometry), and data analysis. nih.gov When a deuterated tracer is introduced, it acts as an internal standard, allowing for accurate quantification of its unlabeled counterpart. cerilliant.comsigmaaldrich.com This is particularly crucial in complex biological matrices like plasma or urine, where ion suppression effects can otherwise lead to inaccurate measurements. nih.gov

The use of deuterated tracers is a cornerstone of metabolic flux analysis, which aims to determine the rate of metabolic reactions. nih.gov By introducing a known amount of a labeled compound and measuring the rate of its incorporation into downstream metabolites, scientists can gain a dynamic view of metabolic networks. nih.govyoutube.com This is a significant leap from traditional metabolomics, which provides a static snapshot of metabolite concentrations.

Table 1: Stages of a Metabolomics Workflow Incorporating Deuterated Tracers

StageDescriptionRole of Deuterated Tracer (e.g., 3-Methoxytyramine-d4 HCl)
Sample Preparation Extraction of metabolites from biological samples (e.g., plasma, urine, tissue).A precise amount of the deuterated tracer is added to the sample to serve as an internal standard for quantification.
Analytical Measurement Separation and detection of metabolites, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).The mass spectrometer distinguishes between the natural, unlabeled metabolite and the heavier, deuterated tracer based on their mass-to-charge ratio.
Data Analysis Processing of raw data to identify and quantify metabolites.The known concentration of the deuterated tracer is used to accurately calculate the concentration of the endogenous, unlabeled metabolite.
Pathway Analysis Mapping identified metabolites to biochemical pathways to understand metabolic changes.Tracing the appearance of the deuterium (B1214612) label in downstream products helps to elucidate active metabolic pathways and quantify their flux. nih.govnih.gov

Challenges and Innovations in High-Throughput Quantitative Analytical Methodologies

The demand for analyzing large numbers of samples in metabolic research has spurred the development of high-throughput screening (HTS) methodologies. However, the quantitative analysis of these samples, especially when dealing with deuterated tracers, presents several challenges.

One of the primary challenges is maintaining data quality and accuracy in an automated, high-speed environment. axxam.com Issues such as matrix effects, where other molecules in the sample interfere with the signal of the analyte, and the wide dynamic range of metabolite concentrations can complicate accurate quantification. nih.gov Furthermore, the statistical analysis of the vast datasets generated by HTS requires robust and sophisticated computational tools to avoid false positives and negatives. nih.govresearchgate.netnih.gov

Another significant challenge lies in the synthesis of deuterated compounds. Introducing deuterium atoms at specific positions within a molecule without isotopic scrambling can be synthetically demanding and costly. musechem.com The stability of the deuterium label is also a crucial consideration, as D-H exchange can occur under certain analytical conditions, leading to erroneous results.

In response to these challenges, several innovations have emerged. The development of more sensitive and high-resolution mass spectrometers, such as Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (QTOF) systems, has improved the ability to detect and quantify low-abundance metabolites and their deuterated analogs with greater specificity. youtube.com Software solutions for automated data processing and analysis, like XCMS, have streamlined the workflow from raw data to biological insights, reducing the time required for analysis from weeks to days. sciex.com Additionally, advancements in solid-phase extraction and liquid handling robotics have enhanced the precision and reproducibility of sample preparation in a high-throughput context.

Table 2: Challenges and Innovations in High-Throughput Quantitative Analysis

ChallengeDescriptionInnovation
Data Analysis Complexity Handling large, multi-dimensional datasets and ensuring statistical validity. nih.govnih.govDevelopment of specialized software (e.g., XCMS) for automated peak picking, alignment, and statistical analysis. sciex.com
Matrix Effects Interference from other components in the biological sample affecting ionization and quantification. nih.govAdvanced chromatographic techniques for better separation and the use of stable isotope-labeled internal standards to correct for signal suppression or enhancement.
Dynamic Range Metabolite concentrations can span several orders of magnitude, making simultaneous measurement difficult.Use of highly sensitive mass spectrometers with wide dynamic ranges and targeted analytical methods for specific low-abundance metabolites. youtube.com
Synthesis and Purity The chemical synthesis of high-purity, specifically labeled deuterated compounds can be complex and expensive. musechem.comImproved synthetic routes and purification techniques to ensure high isotopic enrichment and chemical purity.

Future Directions in Elucidating Complex Biochemical Networks using Isotopic Labeling

The use of isotopic labeling, including deuterated tracers like 3-Methoxytyramine-d4 Hydrochloride, is poised to play an even more significant role in unraveling the complexity of biochemical networks. Future research is moving beyond the study of single pathways towards a more integrated, systems-level understanding of metabolism.

One of the key future directions is the combination of multiple isotopic tracers in a single experiment. nih.gov This approach, known as parallel labeling, can provide more comprehensive insights into the interconnectivity of different metabolic pathways. For instance, using both 13C-labeled glucose and 15N-labeled glutamine can simultaneously probe glycolysis and amino acid metabolism.

The integration of metabolomics data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics, is another promising frontier. nih.gov This multi-omics approach can provide a more complete picture of how genetic and environmental factors influence metabolic function. For example, changes in the expression of a particular enzyme (proteomics) can be correlated with alterations in metabolic flux measured by isotopic tracers.

Furthermore, there is a growing interest in applying isotopic labeling techniques to study metabolism in more complex systems, such as specific cell types within a tissue or even whole organisms. youtube.combiorxiv.org Advances in analytical techniques with high spatial resolution, like nanoscale secondary ion mass spectrometry (NanoSIMS), are enabling researchers to visualize the distribution of isotopes at the subcellular level. youtube.com

Computational modeling will also be crucial in interpreting the large and complex datasets generated by future isotopic labeling studies. nih.gov These models can help to simulate metabolic fluxes and predict how networks will respond to perturbations, ultimately leading to a deeper understanding of health and disease.

Q & A

Basic Research Questions

Q. How is 3-Methoxy Dopamine-d4 Hydrochloride synthesized and characterized in academic research?

  • Methodological Answer : The synthesis involves deuterium incorporation at specific positions, often through catalytic exchange or modified precursor routes. For example, acetylation reactions under controlled conditions (e.g., acetyl chloride in pyridine at 0°C) are used to protect functional groups, followed by deuterium labeling . Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H-NMR to verify deuterium substitution) and infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl stretches at ~1778 cm⁻¹) . Elemental analysis ensures stoichiometric accuracy (e.g., C 52.53%, H 3.97%) .

Q. What analytical methods are used to assess the purity and quantify this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with internal standards (e.g., dopamine-D4 hydrochloride) is preferred for quantification, as described in pharmacopeial protocols . Thin-layer chromatography (TLC) using silica gel and mobile phases like chloroform-methanol-acetic acid (13:9:4) identifies impurities, with ferric chloride/potassium ferricyanide sprays for visualization . UV-Vis spectrophotometry confirms absorption maxima (278–282 nm) for identity verification .

Q. What storage and stability protocols are recommended for this compound?

  • Methodological Answer : Store in hermetic containers protected from light to prevent degradation . Stability testing includes monitoring loss on drying (<0.30% at 105°C) and residue on ignition (<0.10%) . For parenteral research, bacterial endotoxin levels must not exceed 4.2 EU/mg .

Advanced Research Questions

Q. How can researchers design experiments using this compound as an internal standard in LC-MS metabolic studies?

  • Methodological Answer : Use deuterated analogs to minimize matrix effects due to their near-identical retention times but distinct mass-to-charge ratios (e.g., m/z shifts from non-deuterated counterparts). For example, dopamine-D4 hydrochloride is spiked into biological samples before extraction, enabling precise quantification via stable isotope dilution . Optimize collision energy and ion transitions to distinguish deuterated signals from endogenous metabolites .

Q. How to resolve discrepancies in metabolite recovery when comparing deuterated and non-deuterated forms?

  • Methodological Answer : Isotopic effects (e.g., altered enzyme binding due to deuterium) may reduce metabolic conversion rates. Validate recovery using parallel assays with deuterated and non-deuterated standards. For instance, compare hepatic metabolism rates in vitro under identical conditions, adjusting for differences in extraction efficiency (e.g., solid-phase extraction pH optimization) .

Q. What strategies enhance detection limits for trace-level this compound in complex matrices?

  • Methodological Answer : Pre-concentration via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity. Coupling ultra-HPLC (UHPLC) with tandem mass spectrometry (MS/MS) achieves limits of detection (LOD) <1 ng/mL by reducing ion suppression . Use gradient elution with mobile phases like 0.1% formic acid in acetonitrile/water to enhance peak resolution .

Q. How is isotopic purity validated for deuterated dopamine metabolites?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) quantifies isotopic enrichment by analyzing the m/z ratio of deuterated vs. non-deuterated ions. For example, a >98% deuterium incorporation threshold is confirmed via isotopic peak distribution analysis . Purify intermediates via flash chromatography (e.g., petr./ethyl acetate gradients) to remove non-deuterated impurities .

Q. What methods confirm structural integrity post-synthesis or during degradation studies?

  • Methodological Answer : Stability-indicating assays include forced degradation (e.g., exposure to heat, light, or oxidative conditions) followed by HPLC-MS to identify breakdown products . NMR tracking of aromatic proton environments (e.g., δ 7.88 ppm for ortho-substituted benzene rings) ensures no structural rearrangements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.